Clinical Validation Advantage: Head-to-Head Efficacy Comparison vs. Ziftomenib (KO-539) in Relapsed/Refractory KMT2Ar/NPM1m AML
Revumenib (AUGMENT-101 phase 2, KMT2Ar cohort) demonstrated a composite complete remission (CR+CRh) rate of 22.8-23.4% and an overall response rate (ORR) of 46.9% in heavily pretreated patients [1]. In comparison, ziftomenib (KOMET-001 phase 1/2, R/R AML) reported an ORR of 45% with a CR rate of 40% in a smaller evaluable cohort (n=20) [2]. While cross-trial comparisons carry inherent limitations, revumenib's efficacy has been established in a substantially larger phase 2 cohort (n=97-104 evaluable) with long-term follow-up data, providing greater statistical confidence in the reported response rates. Furthermore, revumenib is the only menin inhibitor with FDA approval for both KMT2Ar and NPM1m indications as of 2025, establishing it as the de facto reference standard for menin inhibitor research and clinical procurement [3].
| Evidence Dimension | Clinical efficacy in R/R KMT2Ar acute leukemia |
|---|---|
| Target Compound Data | Revumenib: CR+CRh = 22.8-23.4%; ORR = 46.9-53% (n=97-104) |
| Comparator Or Baseline | Ziftomenib (KO-539): ORR = 45%; CR = 40% (n=20) |
| Quantified Difference | Comparable ORR (~45-53%), with revumenib data derived from larger, more mature dataset |
| Conditions | AUGMENT-101 phase 2 (revumenib, 2024); KOMET-001 phase 1/2 (ziftomenib, preliminary data) |
Why This Matters
Procurement of revumenib ensures access to the only menin inhibitor with mature, multi-cohort phase 2 efficacy data and dual FDA approvals, reducing experimental variability in translational studies and enabling direct clinical protocol referencing.
- [1] Arellano M, et al. Menin inhibition with revumenib for NPM1-mutated relapsed or refractory acute myeloid leukemia: the AUGMENT-101 study. Blood. 2025;146(9):1065-1077. View Source
- [2] ASH Publications. Table 1: Summary of efficacy and safety of menin inhibitors in clinical development. View Source
- [3] FDA. Revuforj (revumenib) Approval Letter, November 15, 2024; and Supplemental Approval, October 24, 2025. View Source
